N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-(trifluoromethylsulfonylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3S/c1-6(15)13-7-2-4-8(5-3-7)14-18(16,17)9(10,11)12/h2-5,14H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBVFXGBSGWWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE typically involves the reaction of 4-aminophenylacetamide with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonamido group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenylacetamides.
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(TRIFLUOROMETHANESULFONAMIDO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonamido group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound can also interfere with cellular pathways by binding to key proteins, thereby altering their function and activity.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The key differentiating feature of N-[4-(Trifluoromethanesulfonamido)phenyl]acetamide is the –CF₃ group. Comparisons with analogues highlight:
Key Findings :
Crystallographic and Structural Data
Crystal structures of related compounds provide insights into molecular packing and stability:
- N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide ():
- Hypothetical Structure of this compound: Predicted tighter molecular packing due to –CF₃’s electronegativity. Potential for stronger C–F···H interactions, altering solubility and melting points compared to methoxy analogues.
Data Tables
Biological Activity
N-[4-(Trifluoromethanesulfonamido)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticonvulsant applications. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
This compound can be synthesized through various chemical reactions involving trifluoromethanesulfonamide and acetamide derivatives. The structural formula is represented as follows:
- Chemical Formula : C9H8F3N2O2S
- Molecular Weight : 272.23 g/mol
- IUPAC Name : this compound
This compound features a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and lipophilicity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural motifs have been evaluated against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values were recorded, with some compounds exhibiting MIC values as low as 156.7 µM against Xanthomonas oryzae, indicating strong antibacterial efficacy .
- Scanning electron microscopy (SEM) studies revealed that these compounds could cause cell membrane rupture in bacteria, leading to cell death at higher concentrations .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been explored. Research indicates that the introduction of fluorine atoms enhances the anticonvulsant activity of related compounds:
- In animal models, several derivatives demonstrated protection against seizures in the maximal electroshock (MES) test, with dosages ranging from 100 mg/kg to 300 mg/kg showing varying degrees of effectiveness .
- The presence of trifluoromethyl groups was found to be crucial for enhancing the anticonvulsant activity, likely due to increased lipophilicity and better central nervous system (CNS) distribution .
Study 1: Antibacterial Evaluation
A study published in the Molecules journal detailed the synthesis and antibacterial evaluation of related compounds. The results indicated that certain derivatives had superior antibacterial activity compared to established antibiotics, suggesting a potential for development into new therapeutic agents .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| A1 | Xanthomonas oryzae | 156.7 |
| Bismerthiazol | Xanthomonas oryzae | 230.5 |
| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |
Study 2: Anticonvulsant Activity Assessment
Another significant study focused on the anticonvulsant properties of this compound analogs showed that compounds with trifluoromethyl substitutions exhibited enhanced efficacy in seizure models:
| Compound | Dose (mg/kg) | MES Test Result |
|---|---|---|
| 19 | 300 | Effective |
| 14 | 100 | Effective |
| 24 | 100 | Effective |
Q & A
Q. What are the standard synthetic routes for N-[4-(Trifluoromethanesulfonamido)phenyl]acetamide, and how can reaction conditions be optimized for academic-scale synthesis?
Answer: The compound is typically synthesized via sequential sulfonylation and acetylation of 4-aminophenyl precursors. A common route involves:
Sulfonylation : Reacting 4-aminophenyl derivatives with trifluoromethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the sulfonamide intermediate.
Acetylation : Treating the intermediate with acetyl chloride or acetic anhydride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine), at room temperature.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-acylation.
- Use anhydrous solvents and inert atmospheres to suppress side reactions (e.g., hydrolysis of trifluoromethanesulfonyl groups) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity and purity of this compound?
Answer:
- NMR : - and -NMR are critical for confirming the acetamide (-NHCOCH) and trifluoromethanesulfonamido (-NHSOCF) groups. Look for characteristic shifts:
- Acetamide methyl: ~2.1 ppm (), ~22–25 ppm ().
- Aromatic protons: ~7.3–7.8 ppm ().
- IR : Confirm sulfonamide S=O stretches at ~1350–1300 cm and 1170–1120 cm.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can X-ray crystallography (e.g., SHELX refinement) resolve ambiguities in the molecular conformation of this compound?
Answer:
- Crystal Growth : Slow evaporation from acetone/water mixtures yields diffraction-quality crystals.
- SHELX Workflow :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure Solution : Employ direct methods in SHELXD for phase determination.
- Refinement : Refine anisotropic displacement parameters for non-H atoms using SHELXL.
- Key Insights :
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
Answer:
- Core Modifications :
- Replace the trifluoromethanesulfonamido group with other sulfonamides (e.g., methylsulfonamido) to assess electronic effects.
- Introduce substituents on the phenyl ring (e.g., halogens, methoxy) to probe steric and hydrophobic contributions.
- Assay Design :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Anticancer : Screen in NCI-60 cell lines with dose-response curves (IC determination) .
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values across studies)?
Answer:
- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products.
- Crystallographic Validation : Confirm stereochemical consistency using single-crystal XRD.
- Assay Standardization :
- Use internal controls (e.g., doxorubicin for cytotoxicity assays).
- Replicate assays in triplicate with blinded scoring to minimize bias .
Q. How can computational methods (e.g., DFT, molecular docking) predict the metabolic stability of this compound in pharmacokinetic studies?
Answer:
- Metabolic Hotspots :
- Identify labile sites (e.g., sulfonamide S–N bond) using DFT-based bond dissociation energy calculations.
- CYP450 Interactions :
- Dock the compound into CYP3A4 and CYP2D6 active sites (PDB: 1TQN, 3QM4) using AutoDock Vina.
- Focus on π-π stacking between the phenyl ring and heme porphyrin.
- In Vitro Validation :
- Use human liver microsomes (HLMs) with LC-MS/MS to quantify metabolite formation .
Data Contradiction Analysis Example
Issue : Discrepancies in reported antimicrobial activity against P. aeruginosa.
Resolution Workflow :
Compound Integrity : Confirm purity (>98%) via HPLC and elemental analysis.
Strain Variability : Test clinical isolates alongside reference strains (ATCC 27853).
Assay Conditions : Standardize inoculum size (5 × 10 CFU/mL) and cation-adjusted Mueller-Hinton broth.
Mechanistic Follow-Up : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
